![molecular formula C24H29N7O B606555 N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine CAS No. 1578244-34-4](/img/structure/B606555.png)
N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine
Overview
Description
CCT-271850 is an inhibitor of the spindle checkpoint function of Monospindle 1 (Mps1).
Scientific Research Applications
Anticancer Potential
Compounds structurally related to N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine have shown promise in anticancer research. Specifically, aryloxy groups attached to the pyrimidine ring in similar compounds were synthesized and tested for their anticancer activity on various cancer cell lines, showing inhibition against cell lines such as HOP-92, NCI-H226, and MDA-MB-468 (Al-Sanea et al., 2020).
Structural Insights and Potential Applications
Studies on N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, a category that includes compounds similar to the query chemical, have revealed insights into their molecular structure. This research helps in understanding the hydrogen bonding in different dimensions, which is crucial for designing drugs with specific interactions and properties (Trilleras et al., 2008).
Antimicrobial Activities
Compounds in the same family as this compound have been synthesized and tested for antimicrobial activities. Certain synthesized compounds demonstrated competitive activities against bacterial and fungal infections, comparable to typical antibacterial and antifungal drugs (Abdelhamid et al., 2016).
Potential in AIDS Chemotherapy and Drug Design
Pyrimidine, an essential component of nucleic acid, and pyrazole nucleus, both relevant to the structure of the query compound, have shown potential in AIDS chemotherapy and drug design due to their pharmacological therapeutic potentials. This insight is crucial for developing new therapeutic agents (Ajani et al., 2019).
Antitumor and Anti-Breast Cancer Activity
Pyrazolone derivatives, structurally related to the query compound, have been characterized for their antitumor and anti-breast cancer activities. Some compounds exhibited significant activity against the human tumor breast cancer cell line MCF7, highlighting their potential in cancer treatment (Ghorab et al., 2014).
Mechanism of Action
Target of Action
CCT-271850, also known as N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine, is a potent inhibitor of the spindle checkpoint function of Monospindle 1 (MPS1) . MPS1 is a dual-specificity kinase conserved from yeast to humans . It plays a crucial role in the cell cycle, particularly in the spindle assembly checkpoint, which prevents anaphase onset until the appropriate tension and attachment across kinetochores is achieved .
Mode of Action
CCT-271850 selectively inhibits MPS1 kinase activity, thereby disrupting the spindle assembly checkpoint . This inhibition is achieved by targeting the autophosphorylation of T676 in the activation loop of MPS1, which is essential for MPS1 function .
Biochemical Pathways
The primary biochemical pathway affected by CCT-271850 is the spindle assembly checkpoint pathway. MPS1 activity peaks at the G2/M transition and is enhanced upon activation of the spindle assembly checkpoint . By inhibiting MPS1, CCT-271850 disrupts the normal progression of the cell cycle, leading to aberrant chromosome segregation .
Pharmacokinetics
CCT-271850 is orally bioavailable and selectively and potently inhibits MPS1 kinase activity in biochemical and cellular assays . It has been predicted that more than 80% inhibition of MPS1 activity for at least 24 hours is required to achieve tumour stasis or regression by CCT-271850 .
Result of Action
The inhibition of MPS1 by CCT-271850 leads to the acquisition of aberrant numbers of chromosomes in tumor cells . The majority of these cells divide their chromosomes without proper alignment due to the abrogation of the mitotic checkpoint, leading to cell death . This effect is particularly pronounced in PTEN-deficient cell lines .
Action Environment
The efficacy of CCT-271850 can be influenced by various environmental factors. For instance, MPS1 activity is enhanced upon activation of the spindle assembly checkpoint, suggesting that the presence of certain cellular stressors could potentially affect the efficacy of CCT-271850 . .
properties
IUPAC Name |
8-N-[(2S)-3,3-dimethylbutan-2-yl]-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c1-15(24(2,3)4)28-22-21-17(9-10-25-22)12-26-23(30-21)29-19-8-7-16(11-20(19)32-6)18-13-27-31(5)14-18/h7-15H,1-6H3,(H,25,28)(H,26,29,30)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJZKALDRPVFSN-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC1=NC=CC2=CN=C(N=C21)NC3=C(C=C(C=C3)C4=CN(N=C4)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)(C)C)NC1=NC=CC2=CN=C(N=C21)NC3=C(C=C(C=C3)C4=CN(N=C4)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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